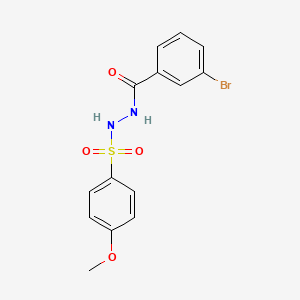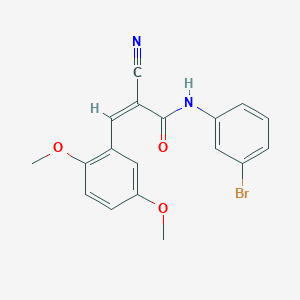![molecular formula C23H21Cl2N3O2 B6125724 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE](/img/structure/B6125724.png)
1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyridinyl group and a benzoate moiety linked to a dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with benzyl chloride to form 2,4-dichlorophenylmethyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation with benzoyl chloride to yield 3-[(2,4-dichlorophenoxy)methyl]benzoyl chloride. Finally, this compound is reacted with 4-(pyridin-2-yl)piperazine under basic conditions to produce the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
科学的研究の応用
1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
- 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-3-YL)PIPERAZINE
- 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-4-YL)PIPERAZINE
Comparison: Compared to its analogs, 1-{3-[(2,4-DICHLOROPHENOXY)METHYL]BENZOYL}-4-(PYRIDIN-2-YL)PIPERAZINE exhibits unique properties due to the position of the pyridinyl group. This positional difference can influence the compound’s binding affinity, reactivity, and overall biological activity, making it a distinct and valuable molecule for research and industrial applications.
特性
IUPAC Name |
[3-[(2,4-dichlorophenoxy)methyl]phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2/c24-19-7-8-21(20(25)15-19)30-16-17-4-3-5-18(14-17)23(29)28-12-10-27(11-13-28)22-6-1-2-9-26-22/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAZQHAECZWGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC(=C3)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-hydroxy-2-methylpropanamide](/img/structure/B6125670.png)


![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6125687.png)
![(3-(3-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)methanol](/img/structure/B6125698.png)
![2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B6125701.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)

![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-[(E)-[1-(3-chlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]benzoate](/img/structure/B6125746.png)
![Methyl 6-methyl-2-[({2-[(2-methylfuran-3-yl)carbonyl]hydrazinyl}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6125750.png)
